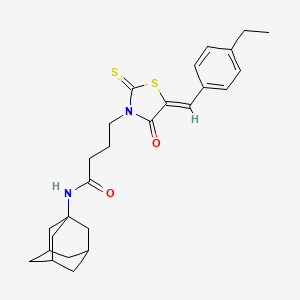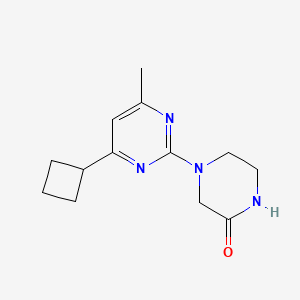![molecular formula C25H29N3O2S2 B5459235 (5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5459235.png)
(5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thiazolidinone core, which is known for its biological activity, and is functionalized with piperazine and propoxyphenyl groups, enhancing its chemical versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactionsCommon reagents used include thioamides, aldehydes, and piperazine derivatives, under conditions such as reflux in organic solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for scaling up the production process .
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazolidinone ring can yield thiazolidines.
Substitution: Nucleophilic substitution reactions can modify the piperazine or propoxyphenyl groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of (5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. Pathways involved include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- **2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid
- **Silver (I) complexes with polycyclic aromatic compounds
Uniqueness
Compared to similar compounds, (5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its thiazolidinone core and piperazine moiety make it particularly versatile for various applications in medicinal chemistry and materials science .
Propiedades
IUPAC Name |
(5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2S2/c1-3-16-30-21-10-8-20(9-11-21)17-23-24(29)28(25(31)32-23)18-26-12-14-27(15-13-26)22-7-5-4-6-19(22)2/h4-11,17H,3,12-16,18H2,1-2H3/b23-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRVBORJURNQKQ-QJOMJCCJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CN3CCN(CC3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CN3CCN(CC3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{4-[4-(benzylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5459159.png)
![3-methyl-5-(phenoxymethyl)-N-[(1S,2R)-2-(propan-2-ylamino)cyclobutyl]furan-2-carboxamide](/img/structure/B5459167.png)
![4-chloro-N-(4-{4-[(4-chlorobenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B5459175.png)
![ETHYL 2-[4-(4-FLUOROBENZYL)PIPERAZINO]ACETATE](/img/structure/B5459178.png)
![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-(4-chlorophenyl)morpholine](/img/structure/B5459184.png)

![2-{[4-ETHYL-5-(4-ISOPROPYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5459194.png)
![N-ethyl-1-[2-(2-furyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B5459201.png)

![1-(3,4-dimethylbenzyl)-4-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B5459216.png)

![2-cyclopropyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5459246.png)
![3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5459255.png)
![2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5459261.png)
